Cascaroside C
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Overview
Description
Cascaroside C is a phenolic glycoside belonging to the class of organic compounds known as anthracenes. It is a natural product found in the bark of the cascara sagrada plant (Rhamnus purshiana). This compound is known for its laxative properties and is used in traditional medicine for treating constipation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cascaroside C involves the glycosylation of anthraquinone derivatives. The reaction typically requires the use of glycosyl donors and acceptors under acidic or basic conditions. The glycosylation reaction can be catalyzed by Lewis acids or enzymes to achieve the desired product .
Industrial Production Methods
Industrial production of this compound is primarily achieved through the extraction of cascara sagrada bark. The bark is harvested, dried, and then subjected to solvent extraction to isolate the active glycosides, including this compound. The extract is then purified using chromatographic techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Cascaroside C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction of this compound can yield anthrone derivatives.
Hydrolysis: Acidic or enzymatic hydrolysis can break the glycosidic bond, releasing the aglycone and sugar moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Hydrolysis: Hydrochloric acid or specific glycosidases can be employed for hydrolysis reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthrone derivatives.
Hydrolysis: Aglycone (anthraquinone) and glucose.
Scientific Research Applications
Cascaroside C has several scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its role in plant metabolism and its effects on microbial growth.
Medicine: Studied for its laxative properties and potential therapeutic applications in treating constipation and other gastrointestinal disorders.
Industry: Used in the formulation of herbal laxatives and dietary supplements
Mechanism of Action
Cascaroside C exerts its laxative effects by stimulating the peristaltic movements of the intestines. It acts on the smooth muscles of the gastrointestinal tract, increasing the motility and promoting bowel movements. The compound is hydrolyzed in the intestines to release the active aglycone, which then interacts with the intestinal mucosa to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- Cascaroside A
- Cascaroside B
- Cascaroside D
- Sennoside A
- Sennoside B
Uniqueness
Cascaroside C is unique due to its specific glycosylation pattern and its distinct pharmacological properties. While other cascarosides and sennosides also possess laxative effects, this compound has a different potency and duration of action, making it a valuable compound in herbal medicine .
Properties
CAS No. |
53823-09-9 |
---|---|
Molecular Formula |
C27H32O13 |
Molecular Weight |
564.5 g/mol |
IUPAC Name |
(10S)-1-hydroxy-3-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one |
InChI |
InChI=1S/C27H32O13/c1-9-5-11-16(26-24(36)22(34)19(31)14(7-28)38-26)10-3-2-4-13(18(10)21(33)17(11)12(30)6-9)39-27-25(37)23(35)20(32)15(8-29)40-27/h2-6,14-16,19-20,22-32,34-37H,7-8H2,1H3/t14-,15-,16+,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 |
InChI Key |
GQPFUOPPYJYZHE-ZHVWOXMGSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=CC=C3O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=CC=C3OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
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